2-Methyl-5-nitrobenzimidazole

Catalog No.
S749719
CAS No.
1792-40-1
M.F
C8H7N3O2
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-nitrobenzimidazole

CAS Number

1792-40-1

Product Name

2-Methyl-5-nitrobenzimidazole

IUPAC Name

2-methyl-6-nitro-1H-benzimidazole

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(11(12)13)4-8(7)10-5/h2-4H,1H3,(H,9,10)

InChI Key

RKRXTVLCZDPERO-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Antibacterial and Antifungal Properties

Studies have investigated the potential of 2M5NB as an antimicrobial agent. It has exhibited activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism of action is still under investigation, but it is believed to involve disruption of the cell membrane or inhibition of specific enzymes crucial for microbial growth [, ].

Corrosion Inhibition

2M5NB has been explored as a potential corrosion inhibitor for metals. It has shown promising results in protecting various metals, including steel and copper, from corrosion in different corrosive environments. The protective mechanism involves the formation of a protective film on the metal surface, which hinders the interaction between the corrosive agent and the metal [, ].

Other Potential Applications

Research is ongoing to explore other potential applications of 2M5NB. These include:

  • Antiparasitic activity: Studies suggest potential activity against parasitic worms, but further investigation is needed [].
  • Enzyme inhibition: 2M5NB may inhibit specific enzymes involved in various biological processes, making it a potential target for drug discovery.
  • Material science: Research is exploring the use of 2M5NB in the development of new materials with specific properties.

2-Methyl-5-nitrobenzimidazole is a heterocyclic compound characterized by the presence of a benzimidazole ring with a methyl group at the second position and a nitro group at the fifth position. Its molecular formula is C8H7N3O2C_8H_7N_3O_2, and it has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The compound's structure allows for various interactions with biological macromolecules, which contributes to its pharmacological properties .

The chemical reactivity of 2-methyl-5-nitrobenzimidazole is largely attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components such as DNA and proteins, leading to cellular damage or death. Additionally, 2-methyl-5-nitrobenzimidazole can participate in nucleophilic substitution reactions, particularly when reacted with electrophiles like alkyl halides .

2-Methyl-5-nitrobenzimidazole exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. The compound has been shown to impair cellular functions by binding covalently to DNA, leading to cell death in various microbial species. Studies indicate that derivatives of this compound possess potent antitumor activity against several cancer cell lines, including lung and ovarian cancers .

Several methods have been developed for synthesizing 2-methyl-5-nitrobenzimidazole:

  • Conventional Synthesis: This involves the reaction of o-phenylenediamine with methyl nitroacetate under acidic conditions.
  • Alternative Methods: Recent patents describe methods involving the use of ethylene oxide in the presence of 2-methyl-5-nitroimidazoles, allowing for the formation of derivatives like 2-methyl-5-nitroimidazole-1-ethanol at controlled temperatures .
  • Derivatization: Various derivatives can be synthesized through methylation or acylation reactions, enhancing the compound's biological properties .

The applications of 2-methyl-5-nitrobenzimidazole are diverse:

  • Antimicrobial Agents: It is utilized in formulations targeting various bacterial and protozoal infections.
  • Anticancer Drugs: Its derivatives are being explored as potential treatments for different types of cancer due to their ability to induce apoptosis in malignant cells.
  • Pharmaceutical Intermediates: The compound serves as a precursor in the synthesis of more complex pharmaceutical agents .

Research indicates that the reduced forms of 2-methyl-5-nitrobenzimidazole interact with various cellular proteins, including nucleic acids. This interaction can lead to significant alterations in cellular processes such as replication and transcription, ultimately resulting in cytotoxic effects. Studies have shown that these interactions are crucial for understanding the compound's mechanism of action against microbial pathogens and cancer cells .

Several compounds share structural similarities with 2-methyl-5-nitrobenzimidazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Methyl-2-nitrobenzimidazoleNitro group at position oneKnown for higher antibacterial activity
MetronidazoleContains a nitro group and an imidazole ringWidely used as an antimicrobial agent
SecnidazoleA derivative with enhanced solubilityUsed in treating protozoal infections

While these compounds share similar functional groups, 2-methyl-5-nitrobenzimidazole is unique due to its specific position of substituents and resultant biological activities, making it a candidate for further research in drug development .

XLogP3

1.9

LogP

1.94 (LogP)

Melting Point

224.0 °C

UNII

VDP9EXS9EW

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1792-40-1

Wikipedia

2-methyl-5-nitrobenzimidazole

Dates

Last modified: 08-15-2023

Explore Compound Types